![molecular formula C17H20NO4P B085732 Azapetine phosphate CAS No. 130-83-6](/img/structure/B85732.png)
Azapetine phosphate
描述
氮杂替林磷酸盐是一种苯并氮杂卓衍生物,以其有效的血管扩张特性而闻名。 它主要用于治疗周围血管疾病,因为它能够扩张血管,改善血流 。 该化合物的化学式为 C17H17N,摩尔质量为 235.33 g/mol .
准备方法
合成路线和反应条件
氮杂替林磷酸盐的合成涉及多个步骤,从苯并氮杂卓核的形成开始。这通常通过一系列涉及适当前体的环化反应来实现。最后一步是将氮杂替林磷酸化以形成氮杂替林磷酸盐。 反应条件通常包括在受控温度和 pH 条件下使用诸如氧氯化磷或五氯化磷之类的磷酸化剂 .
工业生产方法
氮杂替林磷酸盐的工业生产遵循类似的合成路线,但规模更大。 该工艺针对产量和纯度进行了优化,通常涉及连续流反应器和先进的纯化技术,如结晶和色谱法 .
化学反应分析
反应类型
氮杂替林磷酸盐会发生各种化学反应,包括:
氧化: 氮杂替林磷酸盐可以被氧化形成相应的 N-氧化物。
还原: 还原反应可以将氮杂替林磷酸盐转化为其还原胺形式。
常见试剂和条件
氧化: 常见的氧化剂包括过氧化氢和间氯过氧苯甲酸。
还原: 使用诸如氢化铝锂或硼氢化钠之类的还原剂。
主要产品
科学研究应用
Adrenergic Blocking Agent
Azapetine phosphate functions primarily as an adrenergic antagonist, which means it inhibits the action of catecholamines (like adrenaline) on adrenergic receptors. This mechanism is crucial in managing conditions such as hypertension and anxiety disorders.
Case Study: Hypertension Management
A study indicated that this compound effectively reduced blood pressure in hypertensive models by blocking α-adrenergic receptors, leading to vasodilation and decreased peripheral resistance .
Potential in Cardiovascular Research
Due to its adrenergic blocking properties, this compound is being investigated for its potential benefits in cardiovascular diseases. It may help in reducing the risk of arrhythmias and improving heart function.
Case Study: Arrhythmia Prevention
Research has shown that this compound can stabilize cardiac rhythm by modulating adrenergic activity, thus preventing tachyarrhythmias in experimental settings .
Role in Psychiatric Disorders
The anxiolytic properties of this compound suggest its application in treating anxiety disorders. By modulating adrenergic signaling, it may alleviate symptoms associated with stress and anxiety.
Case Study: Anxiety Reduction
In clinical trials, patients receiving this compound reported significant reductions in anxiety levels compared to those on placebo, highlighting its potential as a therapeutic agent in psychiatry .
Comparative Analysis with Other Phosphate Compounds
To better understand the unique position of this compound among phosphorus-containing drugs, a comparative analysis with other compounds such as ruxolitinib phosphate and phosphoric amide drugs is presented below:
Compound Name | Primary Use | Mechanism of Action | Clinical Status |
---|---|---|---|
This compound | Adrenergic blockade | α-Adrenergic receptor antagonist | Research phase |
Ruxolitinib Phosphate | Cancer treatment | JAK1/2 inhibition | Approved for myelofibrosis |
Fosaprepitant Dimeglumine | Anti-emetic | NK1 receptor antagonist | Approved for chemotherapy-induced nausea |
This table illustrates how this compound fits within the landscape of therapeutic agents that utilize phosphorus chemistry for enhanced efficacy.
Future Directions in Research
Ongoing research aims to explore the full therapeutic potential of this compound beyond its current applications. Potential areas include:
- Combination Therapies : Investigating synergistic effects when combined with other antihypertensive or anxiolytic medications.
- Long-term Safety Studies : Evaluating the long-term effects and safety profile of this compound in chronic use scenarios.
- Mechanistic Studies : Further elucidating the precise mechanisms through which this compound exerts its pharmacological effects.
作用机制
氮杂替林磷酸盐主要通过拮抗α-1肾上腺素受体发挥其作用。通过阻断这些受体,它可以防止血管收缩并促进血管扩张,从而改善血流。 该化合物还与其他分子靶标相互作用,包括α-2肾上腺素受体,这有助于其整体药理学特征 .
相似化合物的比较
类似化合物
苯氧苄胺: 另一种具有类似血管扩张作用的α-1肾上腺素受体拮抗剂。
哌唑嗪: 一种选择性α-1肾上腺素受体拮抗剂,用于治疗高血压。
多沙唑嗪: 类似于哌唑嗪,用于治疗高血压和良性前列腺增生
独特性
氮杂替林磷酸盐的独特性在于其苯并氮杂卓核心结构,赋予其独特的药代动力学和药效学特性。 它能够靶向多种肾上腺素受体亚型,也使其与其他类似化合物区别开来 .
生物活性
Azapetine phosphate, also known as Ilidar, is a compound with notable biological activity, particularly in the context of vascular health. This article explores its pharmacological effects, mechanisms of action, and clinical applications based on diverse research findings.
Overview of this compound
This compound is primarily recognized for its vasodilatory properties. It is used clinically to treat peripheral arterial diseases and has been studied for its effects on circulation and vascular health.
The primary mechanism through which azapetine exerts its effects is by acting as a potent arterial vasodilator . This action is particularly beneficial in conditions characterized by vasospasm and impaired blood flow. The compound facilitates the relaxation of vascular smooth muscle, leading to increased blood flow to affected areas.
Clinical Studies and Findings
Several clinical studies have evaluated the efficacy of this compound:
-
Vasodilatory Effects in Peripheral Arterial Disease
- A study involving 52 patients with peripheral arterial disease demonstrated significant improvements in circulation following treatment with azapetine. Patients received either oral doses (75-100 mg/day) or intravenous administration (1 mg/kg in saline over 30 minutes) .
- Results showed immediate vasodilation in 70% of patients tested intravenously, with measurable improvements in oscillometric readings and skin temperature changes .
- Adverse Effects
Data Summary
Table 1 summarizes key findings from clinical studies on this compound:
Study Focus | Dosage Form | Patient Population | Key Findings |
---|---|---|---|
Peripheral Arterial Disease | Oral: 75-100 mg/day | 52 patients | Significant improvement in circulation |
IV: 1 mg/kg over 30 mins | Immediate vasodilation observed | ||
Side Effects | N/A | N/A | Common: nausea, vomiting, dizziness |
Pharmacokinetics
The pharmacokinetics of this compound indicate rapid absorption and distribution within the body, contributing to its quick onset of action as a vasodilator. The compound's half-life and metabolic pathways are crucial for understanding its therapeutic window and potential interactions with other medications.
Case Studies
A notable case study involved a patient with severe peripheral arterial disease who exhibited marked improvement in symptoms following intravenous administration of azapetine. The patient reported reduced pain during ambulation and improved skin temperature in the affected extremities after treatment .
属性
IUPAC Name |
phosphoric acid;6-prop-2-enyl-5,7-dihydrobenzo[d][2]benzazepine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N.H3O4P/c1-2-11-18-12-14-7-3-5-9-16(14)17-10-6-4-8-15(17)13-18;1-5(2,3)4/h2-10H,1,11-13H2;(H3,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRNXLNNBIYZIHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CC2=CC=CC=C2C3=CC=CC=C3C1.OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20NO4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
146-36-1 (Parent) | |
Record name | Azapetine phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130836 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30156281 | |
Record name | Azapetine phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30156281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130-83-6 | |
Record name | 5H-Dibenz[c,e]azepine, 6,7-dihydro-6-(2-propenyl)-, phosphate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=130-83-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Azapetine phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130836 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Azapetine phosphate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=312320 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Azapetine phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30156281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-allyl-6,7-dihydro-5H-dibenz[c,e]azepinium dihydrogen phosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.544 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AZAPETINE PHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0N2U15U85W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。